Product packaging for 1-propyl-1H-imidazol-2-amine(Cat. No.:)

1-propyl-1H-imidazol-2-amine

Cat. No.: B8787121
M. Wt: 125.17 g/mol
InChI Key: JPHRPHBEQJYMBB-UHFFFAOYSA-N
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Description

General Overview of Imidazole (B134444) Derivatives in Organic Chemistry

Imidazole, a five-membered aromatic heterocycle containing two nitrogen atoms, is a fundamental scaffold in organic chemistry. jchemrev.com Its unique structure imparts amphoteric properties, allowing it to act as both an acid and a base. jchemrev.comajrconline.org This dual nature, coupled with its aromaticity and the ability of its nitrogen atoms to participate in hydrogen bonding, makes the imidazole ring a versatile component in a vast array of organic molecules. ajrconline.orgrsc.org Imidazole derivatives are integral to numerous biologically active compounds, including natural products like the amino acid histidine, histamine, and nucleic acids, as well as a wide range of synthetic pharmaceuticals. researchgate.netsemanticscholar.org

The synthesis of imidazole derivatives can be achieved through various methods, such as the Debus-Radziszewski synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). ajrconline.org Other notable methods include the Van Leusen imidazole synthesis and various copper-catalyzed reactions. ajrconline.orgorganic-chemistry.org The functional diversity and reactivity of the imidazole core allow for extensive modifications, leading to a broad spectrum of applications in medicinal chemistry, materials science, and catalysis. ajrconline.orgopenmedicinalchemistryjournal.com

Significance of 2-Aminoimidazole Scaffolds in Chemical Research

The 2-aminoimidazole (2-AI) scaffold is a particularly important class of imidazole derivatives, recognized as a "privileged structure" in medicinal chemistry. researchgate.net This structural motif is a key component in numerous natural products, especially marine alkaloids like oroidin (B1234803) and bromoageliferin, which exhibit significant biological activities. researchgate.net The 2-amino group enhances the molecule's ability to form hydrogen bonds and interact with biological targets, making the 2-AI scaffold a valuable building block in the design of new therapeutic agents. researchgate.netvulcanchem.com

Researchers have extensively investigated 2-AI derivatives for a wide range of pharmacological properties. jchemrev.comresearchgate.net The versatility of the 2-AI scaffold allows for the development of compounds that can modulate the activity of various enzymes and receptors. Furthermore, the 2-aminoimidazole moiety is considered a bioisostere of other important functional groups like guanidine (B92328) and benzamidine, allowing for the fine-tuning of physicochemical properties in drug design. researchgate.net Its applications extend beyond medicine into areas such as organocatalysis and coordination chemistry. researchgate.net

Scope and Focus of Research on N-Propyl-1H-Imidazol-2-amine

This article focuses specifically on the chemical compound 1-propyl-1H-imidazol-2-amine . This particular N-alkylated 2-aminoimidazole is characterized by a propyl group attached to the N-1 position of the imidazole ring. The introduction of the N-propyl group influences the compound's lipophilicity and steric properties, which in turn can affect its chemical reactivity and interactions with biological systems.

Research into N-alkyl-1H-imidazol-2-amines, including the propyl derivative, often involves their synthesis and characterization to explore their potential as intermediates in the creation of more complex molecules. The synthesis typically involves the alkylation of 2-aminoimidazole with a propyl halide. vulcanchem.com The resulting compound, this compound, serves as a valuable scaffold for further chemical modifications and is a subject of interest in various fields of chemical research.

Interactive Data Tables

Below are interactive tables summarizing key data related to the compounds discussed in this article.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N3 B8787121 1-propyl-1H-imidazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H11N3

Molecular Weight

125.17 g/mol

IUPAC Name

1-propylimidazol-2-amine

InChI

InChI=1S/C6H11N3/c1-2-4-9-5-3-8-6(9)7/h3,5H,2,4H2,1H3,(H2,7,8)

InChI Key

JPHRPHBEQJYMBB-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CN=C1N

Origin of Product

United States

Synthetic Methodologies for 1 Propyl 1h Imidazol 2 Amine and Analogous Structures

Classical and Established Condensation Protocols

Traditional methods for synthesizing the 2-aminoimidazole scaffold have long relied on condensation reactions, which involve the formation of the imidazole (B134444) ring from acyclic precursors.

Debus-Radziszewski Imidazole Synthesis and its Variants

The Debus-Radziszewski synthesis is a cornerstone in imidazole chemistry, involving a multi-component reaction between a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgscribd.com This reaction proceeds in two conceptual stages: the initial condensation of the dicarbonyl compound with ammonia to form a diimine, followed by condensation with an aldehyde to yield the imidazole ring. wikipedia.orgscribd.com

A key modification of this method, which is directly relevant to the synthesis of N-substituted 2-aminoimidazoles like 1-propyl-1H-imidazol-2-amine, involves the substitution of one equivalent of ammonia with a primary amine. This adaptation allows for the direct installation of substituents on the imidazole nitrogen, providing a straightforward route to a diverse range of N-substituted imidazoles. wikipedia.org The reaction has been widely used for the commercial production of various imidazole derivatives. scribd.com While a foundational method, research has continued to focus on improving this reaction using various catalysts and conditions. researchgate.net

Condensation Reactions Involving Dicarbonyl Compounds and Amines

A prevalent and versatile strategy for the synthesis of 2-aminoimidazoles involves the condensation of α-haloketones with guanidine (B92328) or its derivatives. mdpi.comresearchgate.net This method is effective for producing 4(5)-substituted and 4,5-disubstituted 2-aminoimidazoles. The reaction typically proceeds by reacting the α-haloketone with N-acetylguanidine, followed by a deacetylation step to yield the final 2-aminoimidazole product. researchgate.netacs.org The reaction can be carried out in solvents like acetonitrile (B52724) or dimethylformamide. researchgate.net

Another approach involves the direct reaction of α-bromoalkenones with guanidine. organic-chemistry.org This method is considered step-economical as it avoids the need for protecting the guanidino NH group. organic-chemistry.org The reaction mechanism is proposed to involve a tandem sequence of an aza-Michael addition, an SN2 reaction, and a redox-neutral process to form the polysubstituted 2-aminoimidazole. organic-chemistry.org

Modern and Sustainable Synthetic Approaches

In recent years, there has been a significant shift towards developing more environmentally friendly and efficient synthetic methods. This has led to the exploration of green chemistry principles and novel catalytic systems for 2-aminoimidazole synthesis.

Green Chemistry Methodologies (e.g., Deep Eutectic Solvents)

Deep eutectic solvents (DESs) have emerged as promising "green" reaction media for the synthesis of 2-aminoimidazoles. mdpi.comnih.gov These solvents, often composed of choline (B1196258) chloride and a hydrogen bond donor like urea (B33335) or glycerol, offer advantages such as low volatility, non-flammability, and high thermal stability. mdpi.comresearchgate.net

A high-yield, one-pot, two-step synthesis of 2-aminoimidazoles has been developed using DESs. This process involves the reaction between α-chloroketones and guanidine derivatives. mdpi.comnih.gov The use of a choline chloride-urea (ChCl-urea) mixture as the DES has been shown to significantly reduce reaction times to 4-6 hours, compared to the 10-12 hours typically required in conventional volatile organic solvents (VOCs) under an inert atmosphere. mdpi.comnih.gov Furthermore, this method allows for a simple work-up procedure and the recycling of the DES mixture. mdpi.comnih.govnih.gov The proposed mechanism suggests that hydrogen bonding catalysis plays a key role in the reaction's efficiency. mdpi.com

Metal-Free and Organo-Catalyzed Cyclization Reactions

The development of metal-free synthetic routes is a significant goal in green chemistry. researchgate.net Metal-free synthesis of imidazoles has become an important strategy, with a focus on condensation reactions, nucleophilic substitutions, and coupling reactions. researchgate.netresearchgate.net

One such metal-free approach involves a three-component domino reaction of α-nitroepoxides and cyanamide (B42294) with various amines to produce functionalized 2-aminoimidazole derivatives under mild conditions without any additives. organic-chemistry.org Another strategy describes a transition-metal-free domino addition/cyclization process where unsymmetrical carbodiimides react with propargylic amines, mediated by cesium carbonate, to selectively yield polysubstituted 2-aminoimidazoles. researchgate.net

Organocatalysis has also been successfully applied to the synthesis of the imidazole core. For instance, the phosphazene base BEMP has been identified as a highly active organocatalyst for the intramolecular hydroamidation of propargylic ureas, leading to the formation of imidazol-2-ones under ambient conditions with very short reaction times. acs.org DFT studies suggest a base-mediated isomerization to an allenamide intermediate is a likely pathway in this transformation. acs.org

Catalytic Strategies in 2-Aminoimidazole Synthesis

Various catalytic systems have been developed to enhance the efficiency and scope of 2-aminoimidazole synthesis. These range from metal-based catalysts to novel nanocatalysts.

Palladium-catalyzed carboamination reactions of N-propargyl guanidines and aryl triflates represent a powerful method for constructing 2-aminoimidazole products. acs.orgnih.gov This methodology is notable for generating both a C-N and a C-C bond in the annulation step, allowing for the rapid assembly of diversely substituted 2-aminoimidazoles. acs.orgnih.gov The utility of this strategy has been demonstrated in the total synthesis of several natural products. acs.org

In the realm of greener catalysts, a magnetically heterogeneous nanocatalyst, MFe₂O₄@PDA@BuSO₃H, has been developed for the synthesis of 2-aminoimidazole-containing benzopyrazine derivatives. rsc.org This nanocatalyst facilitates a domino multicomponent Knoevenagel–condensation–cyclization reaction in an environmentally friendly manner and can be easily recovered and reused multiple times without significant loss of activity. rsc.org

Titanium catalysts have also been employed in the synthesis of 2-aminoimidazoles. For example, a titanacarborane monoamide has been used to catalyze the reaction of N-propargylamines with carbodiimides to afford 2-aminoimidazoles in good to excellent yields. rsc.org

The table below summarizes various synthetic approaches for analogous structures, highlighting the diversity of reagents and conditions employed.

ReactantsCatalyst/ConditionsProduct TypeReference
α-Chloroketones, Guanidine derivativesCholine chloride/Urea (DES), 80 °C2-Aminoimidazoles mdpi.comnih.gov
N-Propargyl guanidines, Aryl triflatesPd-catalyst2-Aminoimidazoles acs.orgnih.gov
α-Haloketones, N-AcetylguanidineMeCN or DMFN-(1H-imidazol-2-yl)acetamides researchgate.net
α-Bromoalkenones, GuanidineK₂CO₃, MnO₂, 1,4-dioxanePolysubstituted 2-aminoimidazoles organic-chemistry.org
α-Nitroepoxides, Cyanamide, AminesMetal-free, mild conditionsFunctionalized 2-aminoimidazoles organic-chemistry.org
Propargylic ureasBEMP (organocatalyst)Imidazol-2-ones acs.org
N-Propargylamines, CarbodiimidesTitanacarborane monoamide2-Aminoimidazoles rsc.org

Transition Metal-Catalyzed Coupling and Cyclization Reactions (e.g., Copper, Gold, Iron, Nickel)

The synthesis of the 2-aminoimidazole scaffold, the core of this compound, is frequently accomplished through cyclization reactions catalyzed by a variety of transition metals. These metals facilitate the formation of the heterocyclic ring from acyclic precursors, often with high efficiency and under mild conditions.

Copper (Cu): Copper catalysis is a prominent method for constructing 2-aminoimidazole and related benzimidazole (B57391) structures. One-pot, multicomponent reactions are particularly effective. For instance, substituted 2-aminobenzimidazoles can be synthesized from a 2-iodoaniline, an amine (or alcohol), and trichloroacetonitrile (B146778) using a catalytic amount of copper(I) iodide. researchgate.netbenthamdirect.com This process benefits from ultrasound assistance, which can shorten reaction times. researchgate.net Copper-catalyzed domino reactions involving o-haloanilines and carbodiimides also provide a robust route to 2-aminobenzimidazole (B67599) derivatives. acs.org Furthermore, copper-mediated cross-coupling of thioesters with functionalized organostannanes can produce α-heterosubstituted ketones, which are key intermediates for 2-aminoazoles, including 2-aminoimidazoles. nih.gov

Gold (Au): Gold catalysts, particularly Au(I) and Au(III) complexes, are highly effective in synthesizing substituted imidazoles through annulation reactions. organic-chemistry.org A notable approach involves the gold-catalyzed reaction of ynamides with various partners like 1,2,4-oxadiazoles or sulfilimines. organic-chemistry.orgresearchgate.net These reactions often proceed through an α-imino gold carbene intermediate, which then undergoes cyclization to form the highly substituted 4-aminoimidazole (B130580) ring with 100% atom economy. organic-chemistry.orgmdpi.com This method is valued for its ability to create fully substituted products with high regioselectivity. organic-chemistry.org A one-pot synthesis of 2-aminoindoles, a related class of compounds, has been developed using a sequential Au(I)-catalyzed hydroamination followed by a CuCl₂-mediated oxidative cyclization. rsc.org

Iron (Fe): Iron, being an abundant and non-toxic metal, is an attractive catalyst for green chemistry applications. Iron-catalyzed methods for imidazole synthesis include the [3+2] annulation of oxime acetates with vinyl azides, which occurs under mild, redox-neutral conditions without the need for ligands or additives. acs.org Iron(III) chloride (FeCl₃) has been used to catalyze the aerobic oxidative coupling of amidines and chalcones to yield tetrasubstituted imidazoles. organic-chemistry.org Additionally, iron catalysts can be used in one-pot tandem reactions, such as the synthesis of 2-aminobenzothiazoles from 2-aminobenzenethiols and isothiocyanates in water, highlighting its utility in environmentally benign processes. clockss.org

Nickel (Ni): Nickel catalysts are versatile for forming the 2-aminoimidazole core. A key method involves the nickel-catalyzed addition to nitriles, followed by tautomerization and dehydrative cyclization to yield 2,4-disubstituted NH-imidazoles. rsc.org This approach is noted for its tolerance of various functional groups, including aryl halides and heterocycles. rsc.org Nickel catalysis also enables the chemoselective N-arylation of 2-aminobenzimidazoles, allowing for specific functionalization of the exocyclic amine group. researchgate.net

Table 1: Comparison of Transition Metal-Catalyzed Syntheses for 2-Aminoimidazole Analogs

Catalyst System Reactants Product Type Key Features
CuI 2-Iodoaniline, Amine, CCl₃CN Substituted 2-Aminobenzimidazoles Ultrasound-assisted, one-pot, multicomponent reaction. researchgate.netbenthamdirect.com
AuCl₃ / Ynamides 1,2,4-Oxadiazoles, Ynamides Fully Substituted 4-Aminoimidazoles Atom-economical [3+2] annulation, proceeds via α-imino gold carbene. organic-chemistry.org
FeCl₃ / I₂ Amidines, Chalcones Tetrasubstituted Imidazoles Aerobic oxidative coupling, good functional group tolerance. organic-chemistry.org
Ni Catalyst Amido-nitriles 2,4-Disubstituted NH-Imidazoles Mild conditions, tolerates aryl halides and heterocycles. rsc.org
Pd(OAc)₂ / Ligand N-Propargyl Guanidines, Aryl Triflates Aryl-Substituted 2-Aminoimidazoles C-C and C-N bond formation in one step, late-stage derivatization. acs.org

Role of Ligands and Catalyst Design

The design of the catalyst system, including the choice of metal and the associated ligands, is critical in transition metal-catalyzed reactions for synthesizing 2-aminoimidazoles. Ligands can profoundly influence the catalyst's reactivity, stability, and selectivity.

In palladium-catalyzed carboamination reactions for synthesizing 2-aminoimidazoles, the choice of phosphine (B1218219) ligand is crucial for achieving high yields. acs.org Buchwald-type biarylphosphine ligands and others like Nixantphos have proven effective, demonstrating that ligand structure directly modulates the efficiency of the catalytic cycle. acs.org Similarly, in the nickel-catalyzed N-arylation of 2-aminobenzimidazoles, the catalyst system's design allows for chemoselectivity, enabling the specific arylation of either the exocyclic amine or the azole nitrogen, depending on whether a Ni- or Cu-based system is employed. researchgate.net

Some modern synthetic protocols are explicitly designed to be "ligand-free," which simplifies the reaction setup and purification, and reduces costs. For example, the iron-catalyzed synthesis of 2-aminobenzothiazoles in water proceeds efficiently without any added ligand. clockss.org The development of unique catalyst structures, such as the titanacarborane monoamide complex, can lead to novel reactivity not seen with more conventional catalysts. This specific complex was uniquely active in the [3+2] annulation of propargylamines and carbodiimides, where other common metal complexes failed to promote the reaction. organic-chemistry.org The design of sulfenyl ynamides as substrates in gold catalysis has also been shown to enhance reactivity, allowing annulation reactions with previously unreactive nitrenoids to proceed smoothly. bham.ac.uk

Regioselective Synthesis and Functional Group Tolerance

Achieving regioselectivity—the ability to control the position of substituents on the imidazole ring—is a significant challenge and a primary goal in the synthesis of complex molecules like this compound derivatives. Many synthetic methods offer solutions to this challenge.

For instance, a transition metal-free domino reaction of unsymmetrical carbodiimides with propargylic amines can afford polysubstituted 2-aminoimidazoles with high regioselectivity. researchgate.net Interestingly, the regioselectivity of this reaction can be reversed simply by changing the base and reaction temperature. researchgate.net Iodine-mediated cyclization of secondary propargylamines also provides a regioselective route to diversely substituted 2-aminoimidazoles. rsc.org

Transition metal-catalyzed reactions often exhibit excellent regioselectivity. Gold-catalyzed [3+2] annulation of ynamides provides highly functionalized 4-aminoimidazoles with specific and predictable substitution patterns. organic-chemistry.org Similarly, palladium-catalyzed carboamination allows for the specific construction of 2-aminoimidazoles with different aryl groups at a defined position. acs.org

Functional group tolerance is another critical aspect, as it allows for the synthesis of complex molecules with various chemical handles. Modern catalytic systems are often designed to be compatible with a wide array of functional groups.

Table 2: Examples of Functional Group Tolerance in 2-Aminoimidazole Synthesis

Method Tolerated Functional Groups Reference
Pd-Catalyzed Carboamination Electron-donating, neutral, and withdrawing groups on aryl triflates (e.g., -OMe, -Me, -F, -CF₃). acs.org
Ni-Catalyzed Cyclization Aryl halides (e.g., -Cl, -Br) and saturated heterocycles. rsc.org
Base-Catalyzed Domino Reaction Aryl halides and heteroaryl halides. rsc.org
Ag-Catalyzed Cyclization Nitro, bromo, ester, and methoxy (B1213986) groups. rsc.org

| Titanacarborane-Catalyzed Annulation | Tolerates various functional groups on both propargylamines and carbodiimides. | organic-chemistry.org |

Synthesis of Advanced Intermediates for this compound Derivatives

The synthesis of complex derivatives often proceeds through stable, functionalized intermediates that can be elaborated in later steps. For 2-aminoimidazole alkaloids, 2-aminoimidazol-4-carbaldehyde derivatives are highly versatile synthetic intermediates. thieme-connect.com

A novel synthesis for these aldehyde intermediates has been developed, featuring the reaction of tert-butoxycarbonylguanidine with 3-bromo-1,1-dimethoxypropan-2-one (B1601138) as the key step. thieme-connect.com The resulting protected 2-aminoimidazol-4-carbaldehyde can then be used to expeditiously synthesize a range of natural products. thieme-connect.com

Another strategy involves the synthesis of selectively protected building blocks. For example, 2-(S)-amino-5-(2-aminoimidazol-1-yl)-pentanoic acid (A1P), an arginase inhibitor, was synthesized from a selectively protected 2-aminoimidazole which was coupled with a bromo derivative of a protected amino acid backbone. nih.gov The final deprotection step yielded the target molecule. nih.gov This highlights the importance of creating advanced intermediates where different parts of the final structure are assembled sequentially. The synthesis of (1-propyl-1H-imidazol-2-yl)methanamine can be achieved by reacting 1H-imidazole derivatives with propyl halides, followed by functionalization to add the methanamine group.

The synthesis of the N-propyl side chain, essential for the target compound this compound, is typically achieved via N-alkylation of the imidazole or 2-aminoimidazole core. Reacting 2-aminoimidazole with a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane, in the presence of a suitable base (e.g., NaH, K₂CO₃) and a solvent like acetonitrile or THF, is a standard approach to introduce the N1-propyl group. vulcanchem.com

Mechanistic Investigations of 1 Propyl 1h Imidazol 2 Amine Formation and Reactions

Elucidation of Reaction Pathways and Transition States

The formation of the 1-propyl-1H-imidazol-2-amine scaffold can be achieved through several synthetic routes, each with distinct reaction pathways and transition states. The classical Radziszewski reaction and modern catalytic methods offer plausible pathways.

The Radziszewski reaction and its four-component variant provide a foundational pathway for constructing the imidazole (B134444) ring. unipi.it This process typically involves the condensation of an α-dicarbonyl compound, an aldehyde, a primary amine (in this case, propylamine), and an ammonia (B1221849) source. unipi.itresearchgate.net Two primary mechanistic pathways, A and B, have been proposed. unipi.it

Pathway A: This pathway begins with the reaction between an aldehyde and the primary amine (propylamine) to form a protonated aldimine. Concurrently, ammonia reacts with the α-dicarbonyl compound. These intermediates then combine and undergo cyclization and dehydration to form the final imidazole product. unipi.it

Pathway B: Alternatively, ammonia first reacts with the α-dicarbonyl compound to generate an aminoalcohol intermediate. This intermediate then reacts with the pre-formed aldimine, leading to the imidazole ring through a series of condensation and cyclization steps. unipi.it

More contemporary methods, such as those involving the cyclization of propargylic precursors, present alternative pathways. For the synthesis of related imidazol-2-ones, a base-catalyzed intramolecular hydroamidation of propargylic ureas has been studied. acs.org DFT (Density Functional Theory) calculations suggest this reaction proceeds through an isomerization of the propargylic urea (B33335) to an allenamide intermediate . acs.orgsci-hub.se The subsequent deprotonation and cyclization occur via a low-energy barrier transition state to form the five-membered ring. acs.orgsci-hub.se A similar pathway could be envisioned for 2-aminoimidazoles starting from propargylic guanidines.

Another potential pathway involves a [3+2] cycloaddition reaction, for instance, between a 2H-azirine and a benzimidate, which has been shown to produce multisubstituted imidazoles. organic-chemistry.orgrsc.org The transition states in these concerted or stepwise cycloaddition reactions are critical in determining the regioselectivity of the final product. For specific syntheses, such as that of 1-propyl-2,4,5-triphenyl-1H-imidazole, direct irradiation in the presence of a catalyst like 1,4-dicyanonaphthalene has been used, indicating a photochemical pathway. unipi.it

A common strategy for N-alkylation involves the reaction of 2-aminoimidazole with an alkyl halide (e.g., 1-bromopropane). vulcanchem.com A significant challenge in this pathway is regioselectivity, as alkylation can occur at either the N-1 or N-3 position of the imidazole ring. vulcanchem.com DFT transition-state analysis can be employed to calculate the activation barriers for these competing reaction sites, providing insight into the factors that govern the observed product distribution.

Intermediates Identification and Characterization

The identification of transient intermediates is key to confirming a proposed reaction mechanism. In the context of this compound synthesis, several key intermediates can be postulated and potentially characterized.

In multi-component reactions like the Radziszewski synthesis, aldimines (formed from the aldehyde and propylamine) and diamino intermediates are crucial transient species. unipi.it These intermediates are typically not isolated but their presence is inferred from the final product structure and mechanistic logic.

For syntheses proceeding through propargylic precursors, the allenamide intermediate is a critical species. acs.org In a study on imidazol-2-one formation, DFT calculations confirmed that the allenamide is the resting state under the reaction conditions, and its central carbon is the most electron-deficient site, priming it for nucleophilic attack during cyclization. acs.org Such intermediates could potentially be identified using in-situ spectroscopic techniques.

In copper-catalyzed reactions of enones with amines to form imidazoles, a proposed mechanism involves several intermediates, including a copper-promoted iodonium (B1229267) species and a subsequent iminium salt . rsc.org These charged intermediates drive the intramolecular cyclization and eventual aromatization to the imidazole core. rsc.org

When synthesizing the target compound via alkylation of 2-aminoimidazole, a potential side reaction is the formation of an N-protected intermediate if the C-2 amine is reactive under the alkylating conditions. To avoid this, the amine group might be protected (e.g., as a phthalimide), which would then constitute a stable, isolable intermediate that is deprotected in a final step. vulcanchem.com

Reaction Type Proposed Key Intermediates Significance
Radziszewski ReactionAldimines, Diamino compounds, AminoalcoholsDictate the assembly of the imidazole core from four components. unipi.it
Propargylic Precursor CyclizationAllenamide / Allenic guanidine (B92328)Key species following base-mediated isomerization; determines cyclization pathway. acs.org
Copper-Catalyzed Enone ReactionIodonium species, Iminium saltCharged intermediates that facilitate intramolecular cyclization and aromatization. rsc.org
N-Alkylation of 2-AminoimidazoleProtected 2-aminoimidazoleMay be used to ensure regioselectivity and prevent side reactions at the C-2 amine. vulcanchem.com

Influence of Catalysts and Reagents on Reaction Mechanisms

The choice of catalysts and reagents profoundly impacts the reaction mechanism, efficiency, and selectivity.

Base Catalysts: In syntheses involving propargylic precursors, strong, non-nucleophilic bases are often essential. The phosphazene base BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) has proven highly effective for the intramolecular hydroamidation of propargylic ureas to form imidazol-2-ones, achieving reactions in as little as one minute at room temperature. acs.org In contrast, amidine (DBU) and guanidine (TBD) bases showed lower activity. acs.org For the N-alkylation of imidazole rings, bases like sodium hydride (NaH) are used to deprotonate the imidazole N-H, creating a nucleophile that attacks the alkyl halide. vulcanchem.comechemi.com

Metal Catalysts: Transition metals are widely used to catalyze various steps in imidazole synthesis.

Nickel: Nickel catalysts can be used for the cyclization of amido-nitriles. The proposed mechanism involves the elimination of the Ni(II) catalyst in the final C-N coupling and aromatization step. unipi.it

Copper: Copper catalysts are employed in decarboxylative coupling reactions and in reactions of enones with amines. rsc.org The mechanism is believed to involve copper-promoted formation of reactive imine and iodonium intermediates. rsc.org

Zinc: ZnCl₂ has been used to catalyze the [3+2] cycloaddition of benzimidates and 2H-azirines, providing a mild route to multisubstituted imidazoles. organic-chemistry.org

Palladium/Copper: Pd/Cu catalysts are used in Sonogashira-type cross-coupling reactions, which can be adapted for building complex imidazole systems. unipi.it

Other Reagents: The nature of the primary reagents defines the core transformation. The use of propargylic ureas or guanidines as starting materials enables a base-catalyzed intramolecular cyclization pathway. acs.org In multicomponent syntheses, reagents like ammonium (B1175870) acetate (B1210297) serve as the ammonia source required for ring formation. asianpubs.org

Catalyst/Reagent Role in Mechanism Example Reaction
BEMP (Phosphazene Base)Promotes isomerization to allenamide and subsequent cyclization. acs.orgSynthesis of imidazol-2-ones from propargylic ureas. acs.org
Sodium Hydride (NaH)Deprotonates imidazole N-H for nucleophilic attack. vulcanchem.comechemi.comN-alkylation of 2-aminoimidazole with propyl bromide. vulcanchem.com
Nickel(II)Catalyzes cyclization and is eliminated in the final C-N coupling step. unipi.itSynthesis from amido-nitriles.
Copper(I/II)Promotes formation of reactive intermediates (e.g., imines, iodoniums). rsc.orgReaction of enones with amines. rsc.org
ZnCl₂Lewis acid catalyst for cycloaddition reactions. organic-chemistry.org[3+2] cycloaddition of benzimidates and 2H-azirines. organic-chemistry.org

Solvent Effects on Reaction Kinetics and Mechanisms

The solvent can dramatically influence reaction rates and even alter the operative mechanism by stabilizing or destabilizing reactants, intermediates, and transition states.

In a study on the base-catalyzed synthesis of imidazol-2-ones, acetonitrile (B52724) (MeCN) was found to be a crucial solvent for an efficient reaction. acs.org Other solvents like THF, toluene, and dioxane were less effective. acs.org Interestingly, the presence of a stoichiometric amount of water did not inhibit the reaction, which is a significant advantage over other protocols that require strictly anhydrous conditions. acs.org

For the N-alkylation of imidazoles, polar aprotic solvents like Dimethyl Sulfoxide (DMSO), Tetrahydrofuran (THF), and Acetonitrile (MeCN) are commonly used. vulcanchem.comechemi.com DMSO can effectively solvate the cation of the base (e.g., Na⁺), leaving a more reactive "naked" imidazolide (B1226674) anion, thereby accelerating the rate of nucleophilic substitution. echemi.com

Solvent-free, or neat, reaction conditions represent an environmentally favorable alternative. One-pot syntheses of imidazole derivatives have been successfully carried out by heating a mixture of reactants without any solvent. asianpubs.org These conditions often lead to shorter reaction times and simpler work-up procedures, though the mechanism may be influenced by the high concentration and viscosity of the reaction medium. asianpubs.org

Solvent Effect on Reaction Reference
Acetonitrile (MeCN)Found to be optimal for efficient BEMP-catalyzed cyclization of propargylic ureas. acs.org
Dimethyl Sulfoxide (DMSO)Accelerates N-alkylation by solvating counter-ions, increasing nucleophilicity of the imidazolide anion. echemi.com
Tetrahydrofuran (THF)Common solvent for N-alkylation using strong bases like NaH. vulcanchem.comechemi.com
Water (H₂O)Its presence was found not to be detrimental in certain BEMP-catalyzed cyclizations. acs.org
Solvent-FreeEnables efficient one-pot synthesis, often with reduced reaction times. asianpubs.org

Reactivity and Chemical Transformations of 1 Propyl 1h Imidazol 2 Amine

Nucleophilic Character of Imidazole (B134444) Nitrogen and Amine Functionality

The 1-propyl-1H-imidazol-2-amine molecule possesses several nucleophilic centers. The exocyclic amino group (-NH2) at the C-2 position is a potent nucleophile due to the lone pair of electrons on the nitrogen atom. Additionally, the imidazole ring itself contains a pyridine-like nitrogen atom at the N-3 position, which also has a lone pair of electrons and can act as a nucleophilic site.

The dual reactivity of the 2-aminoimidazole nucleus is a key feature of its chemistry. nih.gov The N-1 position is substituted with a propyl group, which prevents tautomerism that would be observed in 1H-imidazol-2-amine. This substitution leaves the N-3 nitrogen and the exocyclic amine as the primary sites for electrophilic attack. The relative nucleophilicity of these sites can be influenced by reaction conditions, such as the solvent and the nature of the electrophile. The presence of the electron-donating amino group at C-2 enhances the electron density of the imidazole ring, thereby influencing the nucleophilicity of the N-3 nitrogen. DFT calculations on similar imidazole systems can predict HOMO-LUMO gaps and help identify the most probable sites for nucleophilic attack.

Derivatization through Alkylation and Acylation Reactions

The nucleophilic sites on this compound readily participate in alkylation and acylation reactions, allowing for extensive derivatization.

Alkylation: Alkylation can occur at either the exocyclic amino group or the N-3 position of the imidazole ring. The regioselectivity of the reaction is often dependent on the reaction conditions and the nature of the alkylating agent. For instance, direct mono-N-alkylation of primary amines can be achieved with alkyl halides. researchgate.net In the context of 2-aminoimidazoles, reaction with alkyl halides can lead to substitution on the exocyclic amine, forming secondary or tertiary amines, or at the N-3 position, resulting in a quaternized imidazolium (B1220033) salt. The choice of base and solvent can be critical in directing the outcome. For example, the alkylation of a related 2-aminoimidazole was achieved using an alkyl halide in DMF to yield the N1-substituted product. researchgate.net

Acylation: The exocyclic amino group is readily acylated by reagents such as acyl chlorides or anhydrides to form the corresponding amides. organic-chemistry.org This reaction is a common method for functionalizing the amine group and is often high-yielding. For example, a study on the reactivity of 2-acyl-1-methyl-imidazoles demonstrated their ability to react with 1-propylamine, showcasing the nucleophilicity of the amine in attacking an activated acyl group. clockss.org The formation of amides can be used to install various functional groups or to serve as a protecting group strategy in more complex syntheses.

Reaction TypeReagent ClassPotential Product(s)
Alkylation Alkyl Halides (R-X)N-alkylated amine, N3-alkylated imidazolium salt
Acylation Acyl Chlorides (RCOCl)N-acylated amide
Acylation Anhydrides ((RCO)₂O)N-acylated amide

This table provides a general overview of derivatization reactions.

Cycloaddition and Ring-Forming Reactions

The 2-aminoimidazole core can participate in various cycloaddition and ring-forming reactions, leading to the construction of complex fused heterocyclic systems. These reactions are fundamental in the synthesis of numerous natural products.

The imidazole ring can act as a dienophile in inverse-electron-demand Diels-Alder reactions. researchgate.net For example, reactions with 1,2,4-triazines can proceed via a [4+2] cycloaddition, followed by the loss of nitrogen and a nitrile to form fused pyridines. researchgate.net Furthermore, vinyl-substituted 2-aminoimidazoles can undergo Diels-Alder reactions, acting as the diene component to react with dienophiles like N-phenylmaleimide. researchgate.netwikipedia.org

Palladium-catalyzed carboamination of N-propargyl guanidines represents another powerful method for constructing the 2-aminoimidazole ring system, which itself is a type of ring-forming reaction. acs.orgnih.govresearchgate.net Although this is a method for synthesis rather than a reaction of this compound, it highlights the accessibility of this scaffold. Once formed, the 2-aminoimidazole can be a precursor in multicomponent reactions. For instance, 2-aminoimidazoles react with aldehydes and isocyanides in the presence of a Lewis acid like zirconium(IV) chloride to generate fused 5-aminoimidazo[1,2-a]imidazoles. frontiersin.org

Cycloaddition TypeReactant PartnerResulting Structure
Inverse-Electron-Demand Diels-Alder Electron-deficient dienes (e.g., 1,2,4-triazines)Fused pyridine (B92270) systems
Normal-Demand Diels-Alder Dienophiles (e.g., N-phenylmaleimide)Cyclohexene-fused imidazoles
Three-Component Reaction Aldehydes, IsocyanidesFused imidazo[1,2-a]imidazoles

This table summarizes cycloaddition and ring-forming reactions involving the 2-aminoimidazole core.

Functional Group Interconversions and Modifications

The functional groups of this compound can be chemically transformed into other functionalities, expanding its synthetic utility.

Oxidation: The imidazole ring can be oxidized to form the corresponding N-oxides using oxidizing agents like hydrogen peroxide. smolecule.com

Reduction: While the aromatic imidazole ring is generally stable to reduction, under specific conditions, it can be reduced to yield imidazoline (B1206853) derivatives. smolecule.comsmolecule.com

Substitution: The exocyclic amino group can be a handle for various transformations. Beyond alkylation and acylation, it can potentially be replaced by other functional groups through diazotization followed by nucleophilic substitution, although this can be challenging. More commonly, it is used to direct further reactions. For instance, the condensation of 2-aminoimidazoles with α-haloketones is a classical method to build up more complex structures. mdpi.com

Efforts to transform related 2-aminobenzimidazoles have included dihydroxylation and aziridination of appended alkene groups, demonstrating that modifications can be made to substituents while preserving the core heterocycle. mdpi.com

Applications as Chemical Building Blocks in Multi-Step Syntheses

Due to its versatile reactivity, this compound and related 2-aminoimidazoles are valuable building blocks in multi-step organic synthesis. smolecule.com They serve as key intermediates in the construction of a wide array of more complex molecules, particularly natural products and pharmacologically active compounds.

The 2-aminoimidazole moiety is a core structural element in many marine alkaloids, such as preclathridine A, preclathridine B, and dorimidazole B. acs.orgnih.gov The synthesis of these natural products was achieved using a palladium-catalyzed carboamination to construct the substituted 2-aminoimidazole core, which was then further elaborated. acs.org This demonstrates the role of a functionalized 2-aminoimidazole as a pivotal intermediate in a divergent synthetic strategy. The ability to selectively functionalize the different nucleophilic positions allows for the stepwise construction of complex molecular architectures. For example, a 2-aminoimidazole derivative can first be condensed with an aldehyde, and the resulting intermediate can then undergo further intramolecular cyclizations to form fused ring systems, a strategy likely involved in the biosynthesis of certain marine alkaloids. google.com

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 1-propyl-1H-imidazol-2-amine, offering detailed insights into the chemical environment of each proton and carbon atom.

The ¹H-NMR spectrum is expected to show distinct signals for the propyl chain protons: a triplet for the terminal methyl (CH₃) group, a multiplet for the central methylene (B1212753) (CH₂) group, and a triplet for the methylene group attached to the imidazole (B134444) nitrogen (N-CH₂). mdpi.com The two protons on the imidazole ring (H-4 and H-5) would appear as doublets or singlets in the aromatic region of the spectrum. researchgate.net The protons of the C2-amino group (NH₂) would likely present as a broad singlet.

In the ¹³C-NMR spectrum, three distinct signals are anticipated for the propyl group carbons. mdpi.com The C2 carbon of the imidazole ring, being attached to two nitrogen atoms, would appear significantly downfield. The C4 and C5 carbons would resonate at chemical shifts typical for sp²-hybridized carbons in a heteroaromatic system. The chemical shift of the C2 carbon is particularly sensitive to its electronic environment and substitution. acs.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are based on analysis of structurally related compounds. mdpi.comresearchgate.net

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Imidazole H-4/H-5~6.8 - 7.2~115 - 125
Imidazole C2-~150 - 160
NH₂Broad singlet-
N-CH₂ (propyl)~3.9 - 4.2 (triplet)~45 - 48
N-CH₂-CH₂ (propyl)~1.7 - 1.9 (multiplet)~22 - 24
CH₃ (propyl)~0.8 - 1.0 (triplet)~10 - 12

The 2-aminoimidazole scaffold of this compound allows for the existence of prototropic tautomers, specifically the 2-amino and 2-imino forms. This dynamic equilibrium is a known phenomenon in related N-unsubstituted imidazole and benzimidazole (B57391) systems. mdpi.combeilstein-journals.org The amino form is generally the more stable tautomer.

Dynamic NMR (DNMR) spectroscopy is the primary technique for investigating the kinetics of such tautomeric exchange. By recording spectra at varying temperatures, it is possible to observe the coalescence of signals as the rate of proton exchange increases. mdpi.combeilstein-journals.org For instance, if the tautomerism in a related benzimidazole system is slow on the NMR timescale, separate signals for corresponding carbons (e.g., C4 and C7) are observed; these signals merge into an average signal at higher temperatures as the exchange rate accelerates. beilstein-journals.org A DNMR study on this compound would allow for the determination of the energy barrier (ΔG‡) for the proton transfer between the ring nitrogen and the exocyclic amino group, providing fundamental data on the molecule's stability and reactivity. mdpi.com

Vibrational Spectroscopy (Fourier Transform Infrared and Raman)

The FT-IR spectrum is expected to display several characteristic absorption bands. The N-H stretching vibrations of the primary amine group are anticipated as one or two bands in the 3300-3500 cm⁻¹ region. docbrown.info C-H stretching vibrations from the propyl group would appear just below 3000 cm⁻¹. docbrown.info The imidazole ring C=N and C=C stretching vibrations typically occur in the 1500–1620 cm⁻¹ region. researchgate.net Furthermore, a C-N stretching vibration for the alkyl-amine bond is expected between 1020 and 1220 cm⁻¹. docbrown.info

Raman spectroscopy complements FT-IR and is particularly useful for observing symmetric vibrations and vibrations of the imidazole ring. Studies on related molecules show that imidazole ring modes, including packing-sensitive vibrations, can be identified. vu.lt

Table 2: Expected Vibrational Frequencies for this compound

Wavenumber (cm⁻¹)AssignmentSource
3300 - 3500N-H stretching (amine) docbrown.info
2800 - 3000C-H stretching (propyl) docbrown.info
1580 - 1650N-H bending (amine) docbrown.info
1500 - 1620C=N, C=C stretching (imidazole ring) researchgate.net
1020 - 1220C-N stretching (alkyl-amine) docbrown.info

X-ray Crystallography for Solid-State Structure Determination and Conformation

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. Although a crystal structure for this compound has not been published, analysis of related imidazole derivatives demonstrates the power of this technique. tjpr.orgajol.info

A crystallographic study would unequivocally confirm the covalent connectivity and identify which tautomer (amino or imino) is present in the crystal lattice. It would provide precise measurements of bond lengths, bond angles, and torsion angles. This data would reveal the exact conformation of the propyl chain relative to the imidazole ring. Furthermore, it would elucidate the intermolecular interactions that stabilize the crystal packing, such as hydrogen bonds involving the amino group and the imidazole nitrogen atoms, as well as potential π-π stacking between imidazole rings. researchgate.nettjpr.org

Mass Spectrometry for Molecular Structure Confirmation

Mass spectrometry (MS) confirms the molecular weight of this compound and provides structural information through analysis of its fragmentation patterns. The compound has a molecular formula of C₆H₁₁N₃ and a monoisotopic mass of 125.0953 Da.

In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺˙) would be observed at m/z 125. The fragmentation pattern would likely involve characteristic losses from the propyl chain. A primary fragmentation pathway would be the cleavage of the C-C bond beta to the imidazole nitrogen, leading to the loss of an ethyl radical (•CH₂CH₃) to form a fragment at m/z 96. Another significant fragmentation would be the loss of a propyl radical (•C₃H₇) through cleavage of the N-C bond, resulting in a 2-aminoimidazole fragment. Analysis of the structurally isomeric 3-(1H-Imidazol-1-yl)propan-1-amine shows a base peak at m/z 82, which could correspond to an imidazolyl-methyl cation fragment, suggesting that complex rearrangements and fragmentations of the imidazole core and side chain are possible. nih.gov

Theoretical and Computational Studies of 1 Propyl 1h Imidazol 2 Amine Systems

Quantum Chemical Calculations (Density Functional Theory, ab initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) methods, are fundamental to understanding the intrinsic properties of 1-propyl-1H-imidazol-2-amine. mdpi.com DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy, making them suitable for studying organic molecules. nih.govirjweb.com Ab initio methods, while more computationally demanding, can provide highly accurate benchmark data. acs.org These calculations are typically performed with well-defined basis sets, such as 6-311++G(d,p), which are necessary to accurately describe the electronic structure and properties of the molecule. mdpi.comirjweb.com

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure through geometry optimization. nih.gov This process systematically alters the molecular geometry to find the lowest energy arrangement of atoms. For imidazole (B134444) derivatives, this can reveal nonplanar configurations of the heterocyclic ring system. nih.gov The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Conformational analysis is also crucial for flexible molecules like this compound, which has rotatable bonds in its propyl group. By systematically rotating these bonds and calculating the energy of each resulting conformer, a potential energy surface can be mapped. mdpi.com This landscape reveals the various stable conformers (local minima) and the transition states that connect them, ultimately identifying the global minimum energy structure that the molecule is most likely to adopt. mdpi.com

Table 1: Calculated Geometric Parameters for this compound (Optimized Structure) Note: The following data is representative of typical values obtained for similar imidazole structures through DFT calculations, as specific published data for this exact molecule is not available.

Bond Lengths (Å)Bond Angles (°)
BondValueAngleValue
N1-C21.38C5-N1-C2108.5
C2-N31.32N1-C2-N3110.0
N3-C41.39C2-N3-C4109.5
C4-C51.36N3-C4-C5106.0
C5-N11.37C4-C5-N1106.0
C2-N(amine)1.36N3-C2-N(amine)125.0
N1-C(propyl)1.47C5-N1-C(propyl)126.0

The electronic properties of a molecule are key to understanding its reactivity and stability. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. irjweb.com The HOMO energy (EHOMO) relates to the ability to donate an electron, while the LUMO energy (ELUMO) corresponds to the ability to accept an electron. irjweb.com The energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comirjweb.com A large HOMO-LUMO gap, such as those calculated for similar imidazole derivatives (e.g., ~4.48 eV), implies high stability and lower chemical reactivity. irjweb.comresearchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual map of the charge distribution on the molecule's surface. uni-muenchen.denih.gov It is used to predict how a molecule will interact with other species and to identify sites for electrophilic and nucleophilic attack. nih.gov In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, such as the sp²-hybridized nitrogen atom in the imidazole ring. mdpi.comuni-muenchen.de Regions of positive potential (colored blue) are electron-poor and indicate sites for nucleophilic attack. mdpi.comuni-muenchen.de

Table 2: Calculated Electronic Properties for Imidazole Derivatives Note: This table presents typical values from DFT/B3LYP calculations on related imidazole compounds.

PropertyTypical Calculated ValueReference
HOMO Energy (EHOMO)-6.29 eV irjweb.comirjweb.com
LUMO Energy (ELUMO)-1.81 eV irjweb.comirjweb.com
HOMO-LUMO Gap (ΔE)4.48 eV irjweb.comresearchgate.net
Chemical Hardness (η)2.24 eV irjweb.comirjweb.com

Prediction and Correlation of Spectroscopic Parameters

Computational methods are extensively used to predict spectroscopic data, which serves as a powerful tool for validating experimentally obtained spectra and confirming molecular structures.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ), are highly valuable. The Gauge-Including Atomic Orbital (GIAO) method, typically employed with DFT, is a standard approach for predicting 1H and 13C NMR chemical shifts. mdpi.comtandfonline.com Accurate predictions often require consideration of the molecule's conformational flexibility and the inclusion of solvent effects, for instance, through the Polarizable Continuum Model (PCM). d-nb.inforesearchgate.net Calculated shifts for imidazole derivatives have shown good correlation with experimental values, often achieving a mean absolute error of less than 0.21 ppm for 1H and 1.2 ppm for 13C NMR. d-nb.info

Table 3: Predicted 1H and 13C NMR Chemical Shifts (δ, ppm) for this compound Note: Values are representative, based on typical shifts for analogous structures and computational methods.

1H NMR13C NMR
ProtonPredicted δ (ppm)CarbonPredicted δ (ppm)
Imidazole C4-H / C5-H~6.9 – 7.2C2 (imidazole)~148.0
NH2~4.5 – 5.5C4 / C5 (imidazole)~118.0 – 122.0
N-CH2 (propyl)~3.8N-CH2 (propyl)~48.0
CH2 (propyl)~1.7CH2 (propyl)~24.0
CH3 (propyl)~0.9CH3 (propyl)~11.0

Vibrational spectroscopy (FT-IR and FT-Raman) is another area where computational chemistry provides significant support. DFT calculations can predict the vibrational frequencies and their corresponding normal modes. mdpi.com The calculated harmonic frequencies are often systematically higher than experimental values, necessitating the use of a scaling factor (e.g., 0.961) to achieve better agreement. nih.gov The analysis is aided by Potential Energy Distribution (PED) calculations, which assign each calculated frequency to specific vibrational modes, such as N-H stretching, C-N stretching, or ring vibrations. nih.gov This allows for a detailed and confident assignment of all bands in the experimental spectra.

Table 4: Selected Calculated Vibrational Frequencies (cm-1) for this compound Note: Frequencies are representative based on calculations for similar functional groups.

Vibrational ModeTypical Calculated Frequency (cm-1)Assignment
ν(N-H)~3400 - 3500Amine N-H symmetric/asymmetric stretching
ν(C-H)~3100 - 3150Imidazole ring C-H stretching
ν(C-H)~2900 - 3000Propyl group C-H stretching
δ(N-H)~1620 - 1650Amine N-H scissoring
ν(C=N) / ν(C=C)~1450 - 1580Imidazole ring stretching
ν(C-N)~1250 - 1350C2-N(amine) and N1-C(propyl) stretching

Thermodynamic and Kinetic Modeling of Reactions

Computational modeling is a powerful asset for studying the mechanisms, thermodynamics, and kinetics of chemical reactions. nih.gov For systems involving imidazole derivatives, DFT and ab initio calculations can be used to map out entire reaction pathways. acs.org This involves identifying and optimizing the structures of reactants, products, intermediates, and, crucially, the transition states that connect them.

By calculating the energies of these species, key thermodynamic parameters such as the change in Gibbs free energy (ΔG) can be determined, indicating whether a reaction is spontaneous. acs.org Kinetic parameters, including activation energies (Ea) and rate constants, can also be derived from the energy barrier of the transition state. acs.org Such studies have been applied to investigate processes like hydration reactions, ligand scrambling in metal complexes, and isomerization pathways. acs.orgacs.org This modeling provides a molecular-level understanding of reaction feasibility and rates, which is essential for process optimization and catalyst design. nih.gov

Tautomerism and Isomer Stability Analysis

The structural landscape of 2-aminoimidazole derivatives, including this compound, is characterized by the potential for tautomerism, a phenomenon of significant interest in theoretical and computational chemistry. researchgate.netresearchgate.net Tautomers are isomers of a compound which differ only in the position of a proton and a double bond. For this compound, the primary tautomeric equilibrium involves the amino and imino forms.

Computational studies, often employing Density Functional Theory (DFT) methods, are instrumental in predicting the relative stabilities of these tautomers. researchgate.netnih.gov For instance, calculations on related substituted imidazoline (B1206853) structures have shown that the relative stability of amino and imino tautomers can be influenced by the nature of the substituents. nih.gov While the amino tautomer is often more stable, certain substitution patterns can favor the imino form. nih.gov In the gas phase, some related amino-substituted five-membered rings like those in rilmenidine (B1679337) and aminothiazoline exist with the amino tautomer being more stable by approximately 6 kJ/mol. nih.gov Conversely, for compounds like clonidine (B47849) and moxonidine, the imino tautomer is calculated to be more stable by about 30 kJ/mol. nih.gov The inclusion of solvation effects in computational models generally preserves the relative stability order observed in the gas phase. nih.gov

The stability of different tautomers and isomers is a critical factor that influences the compound's chemical reactivity and biological activity. Theoretical calculations provide insights into the energy differences between various forms. For example, studies on imidazole selenone, a related heterocyclic system, have demonstrated that one tautomeric form can be significantly more stable than others in both the gas phase and in solution. researchgate.net The activation energies for the interconversion between these tautomers can also be calculated, providing a measure of their kinetic stability. researchgate.net

The following table summarizes the key aspects of tautomerism and isomer stability analysis for 2-aminoimidazole systems, drawing parallels that are relevant to this compound.

FeatureDescriptionComputational Method ExampleSignificance
Tautomeric Forms Existence of amino and imino forms due to proton migration.DFT (e.g., B3LYP/6-31+G(d,p))Influences hydrogen bonding patterns, polarity, and receptor binding.
Isomer Stability Relative energies of different tautomers and conformational isomers.DFT, MP2Determines the predominant form of the molecule under given conditions.
Activation Energy Energy barrier for the interconversion between tautomers.Transition state calculationsIndicates the kinetic stability and the ease of tautomerization.
Solvent Effects Impact of the surrounding medium on tautomeric equilibrium.Continuum solvent models (e.g., PCM)Can alter the relative stabilities of tautomers compared to the gas phase.

Analysis of Non-Covalent Interactions and Hydrogen Bonding

Non-covalent interactions, particularly hydrogen bonds, play a pivotal role in determining the structure, properties, and function of molecules like this compound. chem-soc.siresearchgate.net These interactions are crucial in molecular recognition, crystal packing, and biological processes. chem-soc.sisciencepublishinggroup.com

The 2-aminoimidazole moiety provides both hydrogen bond donors (the amino group and the N-H of the imidazole ring) and acceptors (the imino nitrogen). chem-soc.si This allows for the formation of a variety of intermolecular and intramolecular hydrogen bonds. sciencepublishinggroup.comsciepub.com Theoretical methods such as Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) analysis, and Non-Covalent Interaction (NCI) analysis are powerful tools for characterizing these weak interactions. sciencepublishinggroup.comscispace.comresearchgate.net

QTAIM analysis can identify the presence and characterize the nature of hydrogen bonds by analyzing the electron density at bond critical points. sciencepublishinggroup.comsciepub.com NBO analysis provides insights into the stabilization energies associated with these interactions, arising from the delocalization of electron density from a donor orbital to an acceptor orbital. sciencepublishinggroup.comsciepub.com For instance, in related benzimidazole (B57391) systems, NBO analysis has been used to quantify the strength of intramolecular hydrogen bonds. sciepub.com The NCI index is another valuable tool that allows for the visualization and characterization of non-covalent interactions in real space, distinguishing between attractive (like hydrogen bonds) and repulsive interactions. scispace.com

Studies on similar imidazole derivatives have shown the formation of strong intermolecular hydrogen bonds, such as N-H···O, which can lead to the formation of dimers and larger aggregates. sciencepublishinggroup.comresearchgate.net Intramolecular hydrogen bonds are also possible, for example, between the amino group and a nitrogen atom in the imidazole ring, which can influence the molecule's conformation. researchgate.net The presence and strength of these interactions can be modulated by the solvent environment. chem-soc.si

The table below outlines the key non-covalent interactions and the computational methods used for their analysis in systems related to this compound.

Interaction TypeDescriptionComputational Analysis MethodSignificance
Intermolecular H-Bonding Hydrogen bonds formed between different molecules, e.g., N-H···N or N-H···O.QTAIM, NBO, NCIGoverns crystal packing, solubility, and self-assembly.
Intramolecular H-Bonding Hydrogen bonds formed within the same molecule.QTAIM, NBO, NCIInfluences molecular conformation and stability.
van der Waals Interactions Weak, non-specific attractive or repulsive forces.NCI, DFT-DContribute to overall molecular packing and stability. scispace.com
π-π Stacking Interactions between aromatic rings.NCICan play a role in the stabilization of crystal structures and biological complexes.

Academic Applications in Chemical Science

Utilization as Ligands in Coordination Chemistry

The 2-aminoimidazole moiety is a well-established building block in coordination chemistry. Ligands incorporating this scaffold can coordinate to metal ions through one or both of the imidazole (B134444) ring's nitrogen atoms, and potentially through the exocyclic amino group, making them versatile for constructing a variety of metal complexes. The orientation of the nitrogen atoms in the imidazole ring allows these ligands to act as effective chelating agents, similar to well-known ligands like 2,2'-bipyridine. researchgate.net The specific nature of the substituent at the N1 position, in this case, a propyl group, can influence the steric and electronic properties of the resulting metal complexes, affecting their stability, solubility, and reactivity.

While specific academic studies detailing the synthesis and characterization of discrete metal complexes with 1-propyl-1H-imidazol-2-amine as the primary ligand are not widely reported, the general methodology for creating such compounds is well-established. Typically, the synthesis involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, nitrates, or acetates of transition metals) in an appropriate solvent.

The characterization of these complexes would likely involve a suite of standard analytical techniques:

Infrared (IR) Spectroscopy: To confirm the coordination of the ligand to the metal ion by observing shifts in the vibrational frequencies of the N-H and C=N bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the structure of the complex in solution. The 13C-NMR spectral data for the free ligand has been reported. google.com

Mass Spectrometry: To determine the molecular weight and confirm the composition of the complex.

X-ray Crystallography: To provide definitive information about the solid-state structure, including bond lengths, bond angles, and the coordination geometry around the metal center.

Research on related 2-aminoimidazole compounds has shown the formation of complexes with various metals, including copper(II), zinc(II), and silver(I). nih.gov

Metal complexes, particularly those of iron(II) with nitrogen-donor ligands, can exhibit a phenomenon known as spin-crossover (SCO). This involves a transition between a low-spin (LS) state and a high-spin (HS) state, which can be triggered by external stimuli such as temperature, pressure, or light. This transition alters the magnetic and optical properties of the complex. The change from an LS to an HS state leads to a significant increase in the metal-ligand bond lengths.

The ability of a ligand to induce spin-crossover is dependent on the ligand field strength it imparts on the metal center. Imidazole-based ligands are known to create a ligand field strength that is often close to the energetic threshold required for SCO in iron(II) complexes. For instance, iron(II) complexes with ligands like 2-(1H-imidazol-2-yl)pyrimidine exhibit temperature-dependent spin transitions.

Although the specific investigation of spin-crossover phenomena in complexes of this compound has not been documented in academic literature, its structural similarity to other SCO-inducing ligands suggests that its metal complexes could be candidates for such studies.

Development of Catalytic Systems

The ability of this compound to coordinate with metal centers has been leveraged in the development of catalytic systems. A patent describes its use as an "amide-cleaving directing group" (ACDG) in a novel method for the metal-catalyzed directed cleavage of amide-containing compounds. google.com

In this system, the this compound functions as a component of a larger directing group that is attached to a molecule containing an amide bond. The directing group's purpose is to control the reaction by coordinating to a metal catalyst, such as Zinc Acetate (B1210297) (Zn(OAc)₂), and positioning it to facilitate the cleavage of the targeted amide bond by a nucleophile. google.com This application underscores the compound's crucial role as a ligand in a catalytic cycle, where its coordination to the metal is a key step in the reaction mechanism. The process is described as an efficient method for reaction control in organometallic chemistry.

The characterization of this compound produced during these processes was reported with the following 13C-NMR data in CDCl₃.

Chemical Shift (δ) in ppmAssignment
147.7C2 (Carbon bearing the amino group)
124.0C4/C5 (Imidazole ring carbon)
115.1C4/C5 (Imidazole ring carbon)
46.5Methylene (B1212753) carbon of propyl group (-CH₂-)
23.3Methylene carbon of propyl group (-CH₂-)
11.2Methyl carbon of propyl group (-CH₃)

This catalytic strategy highlights a sophisticated application of the compound beyond simple chelation, using its coordinating ability to direct a specific chemical transformation.

Precursors for Advanced Organic Materials

Future Research Directions and Unexplored Avenues

Development of Novel and Efficient Synthetic Routes

Classical syntheses of 2-aminoimidazoles often involve the condensation of α-haloketones with guanidine (B92328) derivatives. nih.gov However, future research should focus on developing more efficient, divergent, and environmentally friendly synthetic routes to 1-propyl-1H-imidazol-2-amine and its analogs.

Promising avenues for exploration include:

Palladium-Catalyzed Carboamination: This method allows for the rapid construction of the 2-aminoimidazole core by generating both a carbon-nitrogen and a carbon-carbon bond in a single step. nih.gov Adapting this methodology for N-propyl substituted guanidines could provide a direct and efficient route to the target compound.

Transformations from Readily Available Heterocycles: A divergent approach starting from common scaffolds like 2-aminopyrimidines offers a pathway to a variety of substituted 2-aminoimidazoles. acs.org Investigating the cleavage of intermediary imidazo[1,2-a]pyrimidin-1-ium salts could yield this compound with high efficiency. acs.orgresearchgate.net

One-Pot Microwave-Assisted Synthesis: High-speed, microwave-assisted organic synthesis can significantly reduce reaction times and improve yields. A one-pot, two-step protocol involving the cyclocondensation of an appropriate α-bromocarbonyl compound with a propyl-substituted aminopyrimidine, followed by cleavage with hydrazine, presents a promising strategy. acs.org

Table 1: Comparison of Potential Synthetic Routes for this compound

Synthetic Strategy Key Reactants Potential Advantages Reference
Palladium-Catalyzed Carboamination N-propargyl guanidines, Aryl triflates Rapid construction of the imidazole (B134444) core, facilitates late-stage derivatization. nih.gov
Divergent Synthesis from 2-Aminopyrimidines 2-aminopyrimidines, α-bromocarbonyl compounds Utilizes readily available starting materials, allows for diverse substitutions. acs.org
Greener Synthesis in Deep Eutectic Solvents α-chloroketones, Guanidine derivatives Use of non-toxic, recyclable solvents; reduced reaction times. mdpi.comnih.gov

Deeper Mechanistic Understanding Through Advanced Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is crucial for optimizing existing protocols and designing new transformations. Future research should employ advanced analytical and spectroscopic techniques to probe these mechanisms.

In-situ Spectroscopic Analysis: Techniques such as ReactIR (in-situ Fourier-transform infrared spectroscopy) and process NMR (Nuclear Magnetic Resonance) can be used to monitor reaction progress in real-time. This would allow for the identification of transient intermediates and the elucidation of reaction kinetics, providing a deeper understanding of the transformation pathways.

Isotopic Labeling Studies: The use of isotopically labeled reactants (e.g., with ¹³C or ¹⁵N) can help trace the fate of individual atoms throughout a reaction, providing definitive evidence for proposed mechanistic pathways, such as the Dimroth-type rearrangement observed in related syntheses. acs.org

Exploration of New Chemical Transformations and Derivatizations

The functionalization of the this compound scaffold can lead to the generation of novel derivatives with potentially enhanced or entirely new chemical and biological properties. Future work should focus on exploring a wide range of chemical transformations.

N-Functionalization: The primary amino group and the N-1 nitrogen of the imidazole ring are prime targets for derivatization. Reactions such as acylation, alkylation, and sulfonylation could be explored to create a library of new compounds.

C-H Functionalization: Direct C-H activation at the C4 and C5 positions of the imidazole ring is a powerful tool for introducing new substituents. This would bypass the need for pre-functionalized starting materials and allow for more efficient late-stage diversification.

Ring Transformation Reactions: Investigating the transformation of the imidazole ring itself into other heterocyclic systems could open up new areas of chemical space. For instance, reactions of imidazole N-oxides, derived from this compound, could lead to the formation of novel bis-heterocyclic compounds. researchgate.net

Advanced Computational Methodologies for Predictive Modeling

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules, thereby guiding experimental efforts. The application of these methods to this compound can accelerate the discovery and development of new applications.

Density Functional Theory (DFT) Calculations: DFT can be used to model the geometric and electronic structure of this compound and its derivatives. nih.govtandfonline.comresearchgate.net These calculations can predict properties such as heats of formation, bond dissociation energies, and molecular electrostatic potential (MEP), which can provide insights into the molecule's stability and reactive sites. nih.govresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the conformational dynamics of this compound and its interactions with other molecules, such as biological macromolecules or solvent molecules. tandfonline.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling: By generating a library of virtual derivatives and calculating their physicochemical properties, QSAR models can be developed to predict their biological activity. This can help to prioritize synthetic targets and guide the design of molecules with desired properties.

Expanding Applications in Green Chemistry and Sustainable Synthesis

The principles of green chemistry are becoming increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable processes and explore its potential applications in environmentally benign technologies. wiserpub.comresearchgate.net

Use of Green Solvents: A significant advancement in the synthesis of 2-aminoimidazoles has been the use of deep eutectic solvents (DESs), which are non-toxic, biodegradable, and recyclable. mdpi.comnih.gov The application of DESs, such as a mixture of choline (B1196258) chloride and urea (B33335), to the synthesis of this compound could drastically reduce the environmental impact of its production. mdpi.comnih.gov

Catalyst Development: The imidazole scaffold is a key component of N-heterocyclic carbene (NHC) ligands, which are widely used in catalysis. Investigating the potential of this compound and its derivatives as precursors for novel NHC ligands could lead to the development of new and more efficient catalysts for a variety of organic transformations.

Solvent-Free Synthesis: The development of one-pot, solvent-free synthetic methods, potentially utilizing microwave irradiation, would further enhance the green credentials of this compound synthesis. asianpubs.orgorganic-chemistry.org

Q & A

Q. What are the optimal synthetic routes for 1-propyl-1H-imidazol-2-amine, and how can reaction conditions be optimized?

The synthesis typically involves alkylation of the imidazole ring with a propyl group. A common strategy is nucleophilic substitution, where 1H-imidazol-2-amine reacts with a propyl halide (e.g., 1-bromopropane) in the presence of a base like triethylamine (TEA) and a polar aprotic solvent (e.g., DMF) at room temperature. For example, similar reactions achieved 84% yields for N-(3-(1H-imidazol-1-yl)propyl)quinazolin-4-amine derivatives under mild conditions . Optimization may involve adjusting reaction time, temperature, and stoichiometry of reagents. Purification often employs column chromatography or recrystallization .

Q. How can researchers confirm the molecular structure of this compound experimentally?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR can identify characteristic peaks, such as the propyl chain protons (δ 0.8–1.6 ppm) and imidazole ring protons (δ 6.5–7.5 ppm). For example, N-(3-(1H-imidazol-1-yl)propyl)-2-phenylquinazolin-4-amine was confirmed via 1H^1H-NMR with distinct imidazole and propyl signals .
  • X-ray crystallography : Programs like SHELX or ORTEP-3 can resolve crystal structures, as demonstrated for benzimidazole derivatives .

Q. What solvents and catalysts are effective for functionalizing the imidazole ring in this compound?

DMF and TEA are widely used for alkylation reactions due to their ability to stabilize intermediates and deprotonate the imidazole nitrogen. For instance, DMF/TEA facilitated an 84% yield in the synthesis of a related imidazole-quinazoline hybrid . Alternative solvents like ethanol or acetonitrile may be explored for solubility adjustments.

Q. What pharmacological screening methods are applicable to evaluate this compound’s bioactivity?

  • Enzyme inhibition assays : BRAF kinase inhibition studies (e.g., V600E mutant) can be conducted using fluorescence-based assays, as shown for imidazole-pyrimidine derivatives .
  • Cell viability assays : NCI-60 cancer cell line screening identifies antiproliferative effects, with IC50_{50} values calculated via dose-response curves .

Q. How can purity and stability be assessed during synthesis and storage?

  • HPLC or TLC monitors reaction progress and purity.
  • Mass spectrometry validates molecular weight.
  • Stability studies : Accelerated degradation under varying pH, temperature, and light conditions, analyzed via UV-Vis or NMR .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic properties of this compound?

DFT calculations (e.g., B3LYP functional with a 6-31G* basis set) predict molecular orbitals, electrostatic potential surfaces, and bond dissociation energies. For example, exact-exchange terms in DFT improved accuracy for thermochemical properties of similar heterocycles . These models guide predictions of reactivity and interactions with biological targets .

Q. How can contradictory bioactivity data across studies be resolved?

Discrepancies may arise from assay conditions (e.g., cell line variability, concentration ranges) or structural modifications. For instance, BRAF inhibitor 12l (IC50_{50} = 0.49 µM) showed higher potency than analogs due to its propylamine linker and sulfonamide group . Meta-analyses comparing substituent effects (e.g., alkyl chain length, aromatic rings) and assay protocols are critical .

Q. What strategies enhance the structure-activity relationship (SAR) for imidazole derivatives?

  • Substituent variation : Introducing electron-withdrawing groups (e.g., -F) or extending the propyl chain alters binding affinity. For example, fluorophenyl substitutions improved BRAF inhibition .
  • Molecular docking : Tools like AutoDock Vina simulate ligand-protein interactions, as demonstrated for imidazole-pyrimidine inhibitors binding to BRAF’s ATP pocket .

Q. How can crystallographic disorder in this compound crystals be addressed?

SHELXL refinement tools partition disordered atoms into multiple sites with occupancy factors. For example, SHELX successfully resolved disorder in benzimidazole derivatives by refining anisotropic displacement parameters .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • pH-dependent stability : Incubate the compound in buffers (pH 1–10) and analyze degradation via LC-MS.
  • Thermogravimetric analysis (TGA) : Measures thermal decomposition thresholds.
  • Long-term storage studies : Monitor changes in NMR or HPLC profiles over months under controlled humidity and temperature .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.